molecular formula C5H9F2N B13538829 N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine

N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine

Cat. No.: B13538829
M. Wt: 121.13 g/mol
InChI Key: YOIMBYWXZGMQKT-UHFFFAOYSA-N
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Description

N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine is a chemical compound with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . This compound is characterized by the presence of a difluorocyclopropyl group attached to a methylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis, which affords the desired product in moderate to good yields . The reaction conditions often require high temperatures and the use of specific catalysts to achieve the desired transformation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the incorporation of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluorocyclopropyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine is unique due to its specific combination of a difluorocyclopropyl group and a methylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

1-(2,2-difluorocyclopropyl)-N-methylmethanamine

InChI

InChI=1S/C5H9F2N/c1-8-3-4-2-5(4,6)7/h4,8H,2-3H2,1H3

InChI Key

YOIMBYWXZGMQKT-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC1(F)F

Origin of Product

United States

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